methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylcarbamoyl group and a furan-2-carboxylate ester. The molecule combines pharmacophoric elements from thiadiazole (known for antimicrobial and anti-inflammatory properties) , a sulfanyl linker (enhancing bioavailability and reactivity), and a furan ester moiety (contributing to solubility and metabolic stability).
Properties
IUPAC Name |
methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-23-13(21)12-8-7-11(24-12)9-25-16-20-19-15(26-16)18-14(22)17-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFFBZLFULADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a key step for further derivatization.
Reaction: \text{Compound}+\text{NaOH aq }\rightarrow \text{5 5 phenylcarbamoyl amino 1 3 4 thiadiazol 2 yl}sulfanyl)methyl]furan-2-carboxylicacid}+\text{CH}_3\text{OH}Conditions:
- Reagents: 1M NaOH, ethanol/water (1:1)
- Temperature: 60–80°C, 4–6 hours
Nucleophilic Substitution at Thiadiazole
The sulfur atom in the thiadiazole ring participates in nucleophilic substitutions, particularly with alkyl halides or amines.
Example Reaction: Key Findings:
- Reactivity is enhanced by electron-withdrawing groups on the thiadiazole.
- Yields depend on the steric bulk of the nucleophile (e.g., benzyl chloride: 65–70% yield).
Cyclization Reactions
The thiadiazole and furan moieties facilitate intramolecular cyclization under acidic or thermal conditions.
Notable Pathway: Conditions:
Amide Functionalization
The phenylcarbamoyl group undergoes hydrolysis or substitution:
a) Acidic Hydrolysis
b) Cross-Coupling
Reacts with aryl halides via Buchwald-Hartwig amination:Yields: 50–60% under optimized conditions .
Electrophilic Aromatic Substitution on Furan
The furan ring undergoes nitration or sulfonation at the C3 position:
Example: Regioselectivity: Directed by the electron-withdrawing ester group .
Comparative Reaction Table
Oxidation of Sulfur Linker
The sulfanylmethyl bridge oxidizes to sulfone or sulfoxide derivatives:
Reaction: Conditions:
- 30% H₂O₂, glacial acetic acid, 24 hours
- Sulfone formation dominates at elevated temperatures (50°C) .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced pharmacological profiles:
Scientific Research Applications
Methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis: The target compound can hypothetically be synthesized via alkylation of 5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol with methyl 5-(bromomethyl)furan-2-carboxylate, following methods used for similar sulfanylacetate derivatives .
- Biological Testing: No in vitro or in vivo studies are reported for this compound. Priority should be given to screening against antimicrobial and cancer targets.
- Structural Optimization : Modifying the furan ester to a more polar group (e.g., carboxylic acid) could enhance solubility for drug development .
Biological Activity
Methyl 5-[({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that incorporates a furan moiety and a thiadiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound features:
- A furan ring substituted with a methyl group.
- A thiadiazole ring that includes a phenylcarbamoyl amino substituent.
- A sulfanyl group linked to the thiadiazole.
This unique combination of functional groups enhances its biological activity compared to other derivatives lacking such structural diversity.
Anticancer Properties
Research indicates that derivatives of thiadiazole, including this compound, exhibit significant anticancer properties. For example:
- Thiadiazole derivatives have shown promising results against various cancer cell lines such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) using MTT assays, with some compounds demonstrating IC50 values as low as 4.27 µg/mL against the SK-MEL-2 skin cancer cell line .
- Molecular docking studies have identified the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds, suggesting mechanisms of action that involve inhibiting tumor growth and angiogenesis .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Thiadiazole derivatives are known for their broad-spectrum bioactivities, including antibacterial and antifungal effects. Compounds derived from this class have been evaluated for their efficacy against various pathogens, including Staphylococcus epidermidis and E. coli, with some exhibiting MIC values around 25 μg/mL .
Anti-inflammatory Effects
Thiadiazole derivatives also display anti-inflammatory activity:
- Compounds containing thiadiazole rings have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
Synthesis and Evaluation
A study synthesized a series of novel N-(1,3,4-thiadiazol-2-yl)furan derivatives and evaluated their biological activity:
- The reactions were performed under both conventional and microwave irradiation conditions, leading to enhanced yields.
- Antiproliferative activities were assessed against three human epithelial cell lines with doxorubicin as a reference drug .
Comparative Analysis
A comparative analysis of this compound with other thiadiazole derivatives highlights its enhanced activity profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Similar thiadiazole core | Anticancer activity against multiple cell lines |
| 5-(benzylthio)-1,3,4-thiadiazol-2-amides | Thiadiazole linked to various substituents | Active against prostate and colon cancer |
| This compound | Unique furan-thiadiazole combination | Enhanced anticancer and antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
